2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
It’s worth noting that the compound is an analogue of the major human neurotransmitter dopamine , suggesting potential interactions with dopamine receptors or related biochemical pathways.
Mode of Action
As an analogue of dopamine, it may interact with dopamine receptors or related biochemical pathways . .
Biochemical Pathways
Given its structural similarity to dopamine, it may potentially influence pathways related to dopamine signaling
Result of Action
As an analogue of dopamine, it may have potential effects on dopamine signaling and related cellular processes . .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. It interacts with enzymes such as lignin peroxidase, which catalyzes the oxidation of lignin-related compounds. The interaction between this compound and lignin peroxidase involves the formation of intermediate complexes that facilitate the breakdown of lignin . Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. By modulating the activity of enzymes such as monoamine oxidase, this compound can affect neurotransmitter levels and, consequently, gene expression and cellular metabolism . In various cell types, this compound can induce changes in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with lignin peroxidase involves the oxidation of lignin-related substrates, leading to the formation of reactive intermediates . Additionally, this compound can influence gene expression by modulating transcription factors and signaling molecules, thereby altering cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can include alterations in metabolic activity and gene expression, which may become more pronounced with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidation of amines to aldehydes . This interaction can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Post-translational modifications and targeting signals also play a role in its subcellular distribution, impacting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dimethoxyphenylboronic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-throughput screening for catalyst optimization and reaction conditions is common to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Substitution: Strong nucleophiles like alkoxides or amines in polar solvents.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: 3,4-Dimethoxyphenylboronic acid or borate esters.
Substitution: Substituted phenyl derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in Suzuki–Miyaura coupling for the synthesis of complex organic molecules.
Biology: In the development of bioconjugates and probes for imaging and diagnostic applications.
Medicine: For the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of polymers, agrochemicals, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 3,4-Dimethoxyphenylboronic Acid
Uniqueness
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its:
- Stability : Enhanced by the dioxaborolane structure.
- Reactivity : Facilitated by the electron-donating methoxy groups.
- Versatility : Applicable in various synthetic transformations and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-8-11(16-5)12(9-10)17-6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUFMRNTUHMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579281 | |
Record name | 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365564-10-9 | |
Record name | 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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